molecular formula C11H16ClNO B1501554 1-(4-Methoxyphenyl)cyclobutanamine CAS No. 1017387-07-3

1-(4-Methoxyphenyl)cyclobutanamine

Cat. No.: B1501554
CAS No.: 1017387-07-3
M. Wt: 213.7 g/mol
InChI Key: QMYHYYPRQOXXDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-Methoxyphenyl)cyclobutanamine” is a chemical compound with the CAS Number: 1017387-07-3 . It has a molecular weight of 177.25 and is typically in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H15NO/c1-13-10-5-3-9(4-6-10)11(12)7-2-8-11/h3-6H,2,7-8,12H2,1H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 177.25 . It is typically in liquid form and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Highly Selective Conjugate Addition Reactions

Research on the rhodium-catalyzed conjugate addition of arylboronic acids to 4-oxobutenamides, which includes cyclobutane derivatives, highlights the potential for high regio- and enantioselectivity. This method could be applied to the selective derivatization of compounds similar to 1-(4-Methoxyphenyl)cyclobutanamine, showcasing the importance of sterically demanding P-chiral diphosphines in achieving high selectivity (Zigterman et al., 2007).

Photocycloaddition and NMR Analysis

The [2 + 2] photocycloaddition of N-methylisocarbostyril and 4-methoxy-3-buten-2-one, leading to cyclobutanes, demonstrates the synthetic utility of de Mayo type reactions. Complete NMR assignments for the cyclobutane isomers provide a deeper understanding of their structural intricacies, relevant to the study of similar compounds (Minter et al., 2002).

Schiff Base Ligands and Antimicrobial Activity

Investigations into Schiff base ligands containing cyclobutane and assessing their antimicrobial activities highlight the potential biological applications of cyclobutane derivatives. The synthesis of novel Schiff base ligands, their characterization, and evaluation against various microorganisms suggest a possible research avenue for this compound derivatives (Cukurovalı et al., 2002).

Cycloisomerizations and Catalyzed Reactions

The gold-catalyzed cycloisomerizations of 1,6-ene-ynamides to cyclobutanones and carbonyl compounds demonstrate the versatility of cyclobutane derivatives in synthesizing complex structures. This research opens pathways for the synthesis of compounds with potential pharmacological properties, including structures related to this compound (Couty et al., 2009).

Anticancer Effects and Gene Expression Modulation

While not directly related to this compound, studies on ferulic acid and its association with cell cycle arrest and autophagy in cancer cells indicate the broader potential of phenolic compounds in therapeutic applications. This suggests that research into this compound could explore similar biological effects and mechanisms (Gao et al., 2018).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

1-(4-methoxyphenyl)cyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-10-5-3-9(4-6-10)11(12)7-2-8-11/h3-6H,2,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPLFXKYTQGLLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methoxyphenyl)cyclobutanamine
Reactant of Route 2
1-(4-Methoxyphenyl)cyclobutanamine
Reactant of Route 3
1-(4-Methoxyphenyl)cyclobutanamine
Reactant of Route 4
1-(4-Methoxyphenyl)cyclobutanamine
Reactant of Route 5
1-(4-Methoxyphenyl)cyclobutanamine
Reactant of Route 6
1-(4-Methoxyphenyl)cyclobutanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.